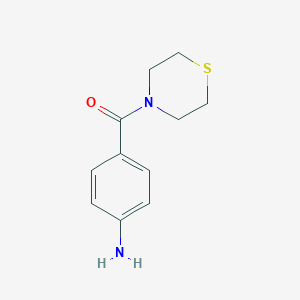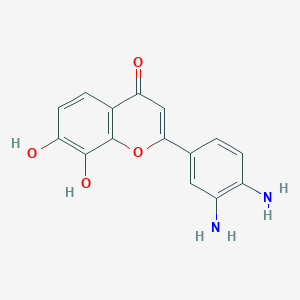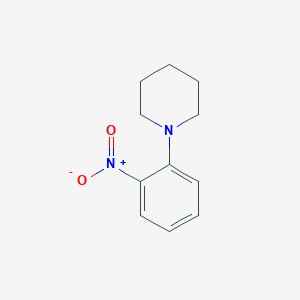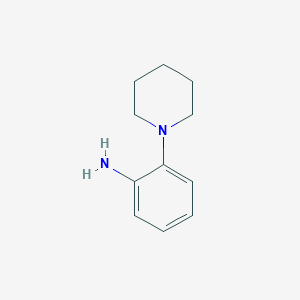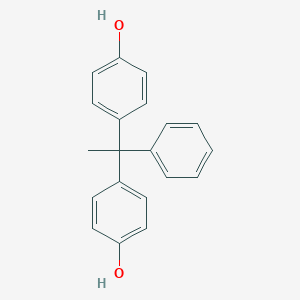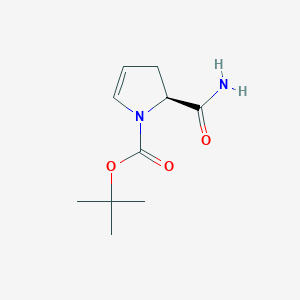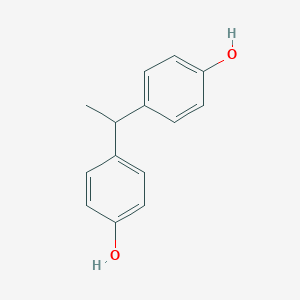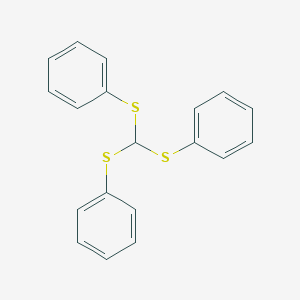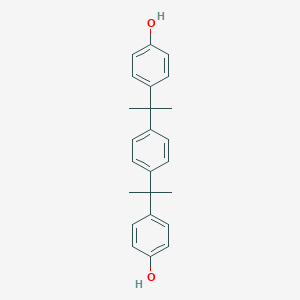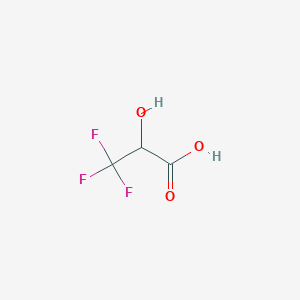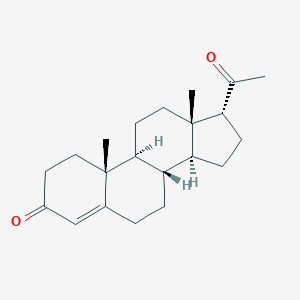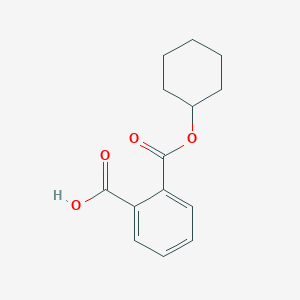
Monocyclohexyl phthalate
Overview
Description
Monocyclohexyl phthalate is a phthalic acid monoester resulting from the formal condensation of one of the carboxy groups of phthalic acid with cyclohexanol . It is a colorless to pale yellow liquid with an apple-like odor . This compound is primarily used as a plasticizer, especially in polyvinyl chloride (PVC) products, to enhance flexibility and durability .
Mechanism of Action
Target of Action
Monocyclohexyl Phthalate (MCHP) is a phthalic acid monoester . Phthalates, including MCHP, are known to interact with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Phthalates, including MCHP, interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .
Pharmacokinetics
Phthalates are known to have a wide distribution in the body due to their lipophilic nature . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MCHP.
Result of Action
The result of MCHP’s action is primarily seen in its potential to induce neurological disorders. It has been associated with conditions such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Action Environment
Phthalates, including MCHP, are abundant chemicals used in industrial manufacturing as plasticizers . They are endocrine-disrupting chemicals (EDs), which affect the hormone balance of the organism . Environmental factors such as the presence of plastic products, industrial waste, and other sources of phthalate exposure can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Monocyclohexyl phthalate interacts with various biomolecules in the body. It has been observed to enhance lipid uptake and accumulation in human hepatocytes, a type of liver cell, in a dose-responsive manner . This suggests that this compound may interact with enzymes and proteins involved in lipid metabolism.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In human hepatocytes and adipocytes, this compound enhances lipid uptake and accumulation . It also upregulates genes involved in lipid biosynthesis . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. It has been suggested that the pi electrons of the benzene ring skeleton of this compound play a key role in binding processes . This could potentially lead to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been observed to disrupt glucose and lipid homeostasis in human liver and adipose tissues . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monocyclohexyl phthalate is typically synthesized through the esterification of phthalic acid with cyclohexanol . This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. Phthalic anhydride and cyclohexanol are fed into a reactor where they react in the presence of an acid catalyst. The product is then distilled to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Monocyclohexyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and cyclohexanol.
Oxidation: This compound can be oxidized to form phthalic acid.
Substitution: this compound can undergo nucleophilic substitution reactions where the cyclohexyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and cyclohexanol.
Oxidation: Phthalic acid.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Monocyclohexyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Studied for its effects on glucose and lipid metabolism in human hepatocytes and adipocytes.
Medicine: Investigated for its potential endocrine-disrupting effects and its role in metabolic disorders.
Industry: Utilized in the manufacturing of coatings, adhesives, and inks to improve flexibility and durability.
Comparison with Similar Compounds
- Monoethylhexyl phthalate (MEHP)
- Monobutyl phthalate (MBP)
- Monoisobutyl phthalate (MIBP)
- Monomethyl phthalate (MMP)
Comparison: Monocyclohexyl phthalate is unique due to its specific interaction with the PPARγ pathway, which is less pronounced in other similar compounds . Additionally, its use as a plasticizer in PVC products is more specialized compared to other phthalates .
Properties
IUPAC Name |
2-cyclohexyloxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDKYLLIOLFQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052729 | |
| Record name | Monocyclohexyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7517-36-4 | |
| Record name | Monocyclohexyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7517-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monocyclohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monocyclohexyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7517-36-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-](/img/structure/B57154.png)
